molecular formula C8H7Cl2NO3 B11760573 Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B11760573
M. Wt: 236.05 g/mol
InChI Key: RXLDWIAZGMDLDD-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C8H7Cl2NO3 and a molecular weight of 236.05 g/mol . This compound is characterized by its pyridine ring structure, which is substituted with ethyl, dichloro, and oxo groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-hydroxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and monitored until completion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₉Cl₂NO₃
Molecular Weight 250.08 g/mol
CAS Number 853105-72-3
Melting Point 132–134 °C

Antitumor Activity

Research has shown that derivatives of ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine compounds exhibit notable antitumor properties. In a study involving various synthesized derivatives, it was found that certain analogs demonstrated cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in tumor cells, which could be attributed to their ability to interfere with cellular signaling pathways .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In preclinical studies, it was shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective effects are hypothesized to result from the modulation of neurotransmitter systems and inhibition of neuroinflammatory processes .

Enzyme Inhibition

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine derivatives have also been explored for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that these compounds can act as inhibitors of certain kinases and phosphatases, which are crucial in cancer progression and other diseases . This inhibition can lead to altered cellular metabolism and growth inhibition in cancer cells.

Case Studies

  • Antitumor Efficacy : A study published in MDPI reported that a series of synthesized derivatives showed promising results against various cancer cell lines. The most potent compound exhibited an IC50 value in the low micromolar range, indicating strong antitumor activity .
  • Neuroprotection in Animal Models : In a rat model of neurodegeneration, administration of the compound resulted in significant improvements in cognitive function as measured by behavioral tests. Histological analysis revealed reduced neuronal loss and lower levels of inflammatory markers compared to control groups .

Synthesis Methods

The synthesis of ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine derivatives typically involves multi-step organic reactions starting from simpler precursors. Common methods include:

  • Cyclization Reactions : Utilizing appropriate aldehydes and amines under acidic or basic conditions to form the dihydropyridine core.
  • Chlorination Steps : Introducing chlorine atoms at positions 3 and 5 through electrophilic aromatic substitution.
  • Carboxylation : Finalizing the structure by adding a carboxylate group via esterification reactions.

Properties

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

ethyl 3,5-dichloro-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H7Cl2NO3/c1-2-14-8(13)6-4(9)3-5(10)7(12)11-6/h3H,2H2,1H3,(H,11,12)

InChI Key

RXLDWIAZGMDLDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=O)N1)Cl)Cl

Origin of Product

United States

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